molecular formula C7H14N2O2S B556365 Ac-met-nh2 CAS No. 23361-37-7

Ac-met-nh2

Cat. No. B556365
CAS RN: 23361-37-7
M. Wt: 190.27 g/mol
InChI Key: AJQATZBTQNYZFO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-met-nh2, also known as Acetyl-L-methionine amide, is a compound with the molecular formula C7H14N2O2S . It has a molecular weight of 190.27 g/mol . The compound contains a total of 25 bonds, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 primary amide (aliphatic), 1 secondary amide (aliphatic), and 1 sulfide .


Synthesis Analysis

The synthesis of Ac-met-nh2 involves a series of complex biochemical reactions. One study discusses the NH2-terminal processing of Drosophila melanogaster actin, which involves the sequential removal of two amino acids . Another study mentions the selective modification of the N-terminus of peptides and proteins, which could potentially involve Ac-met-nh2 .


Molecular Structure Analysis

The molecular structure of Ac-met-nh2 includes a combination of 14 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . The compound contains a total of 25 bonds, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 primary amide (aliphatic), 1 secondary amide (aliphatic), and 1 sulfide .


Physical And Chemical Properties Analysis

Ac-met-nh2 has a molecular weight of 190.27 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 5 . Its Exact Mass and Monoisotopic Mass are both 190.07759887 g/mol . The Topological Polar Surface Area is 97.5 Ų . The compound has a Heavy Atom Count of 12 .

Scientific Research Applications

Application in Aesthetic Cosmetology and Medicine

  • Scientific Field: Aesthetic Cosmetology and Medicine .
  • Summary of the Application: Argireline, a peptide with the sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2, also known as Acetyl Hexapeptide-8, reduces facial lines and wrinkles by destabilizing the formation of the SNARE complex (SNAP Receptor, soluble N-ethylmaleimide sensitive factor (NSF) attachment protein receptor), thus preventing muscle contraction .
  • Methods of Application or Experimental Procedures: The method of choice in bioactive peptide analysis is reversed-phase high performance liquid chromatography coupled with mass spectrometry (LC-MS) .
  • Results or Outcomes: Previous reports on possible Argireline transformations in cosmetic formulations have not confirmed deacetylation, whereas the oxidation of methionine residue was detected .

Application in High Pressure NMR Spectroscopy

  • Scientific Field: High Pressure NMR Spectroscopy .
  • Summary of the Application: The amide proton and nitrogen chemical shifts of the 20 canonical amino acids X in the random-coil model peptide Ac-Gly-Gly-X-Ala-NH2 were studied .
  • Methods of Application or Experimental Procedures: The study was conducted in a pressure range from 0.1 to 200 MPa, at a proton resonance frequency of 800 MHz .
  • Results or Outcomes: The obtained data allowed the determination of first and second order pressure coefficients with high accuracy at 283 K and pH 6.7 .

Application in Biomedical Applications

  • Scientific Field: Biomedical Applications .
  • Summary of the Application: The synthesis of an amino-based metal–organic framework (MOF) encompassing NH2-MIL-53(Al) in water using chemical stirring at room temperature .
  • Methods of Application or Experimental Procedures: The synthesis was done in water using chemical stirring at room temperature .
  • Results or Outcomes: The novel anti-BSA-conjugated NH2-MIL-53(Al) will be recognized as a novel material for biomedical applications such as diagnosis, biosensors and drug delivery in near future .

Application in Biosensing

  • Scientific Field: Biosensing .
  • Summary of the Application: The amino-based metal–organic framework (MOF) encompassing NH2-MIL-53(Al) was synthesized in water using chemical stirring at room temperature. The pendent group on synthesized NH2-MIL-53(Al) was activated using MES buffer. Afterward, biofunctionalization of MOF has been established through conjugation with anti-bovine serum albumin (anti-BSA) using EDC-NHS .
  • Methods of Application or Experimental Procedures: The synthesis was done in water using chemical stirring at room temperature .
  • Results or Outcomes: The novel anti-BSA-conjugated NH2-MIL-53(Al) will be recognized as a novel material for biomedical applications such as diagnosis, biosensors and drug delivery in near future .

Application in Fluorescence Sensing

  • Scientific Field: Fluorescence Sensing .
  • Summary of the Application: The NH2-MIL-101 series was utilized for sensing specific amino acids. The results show that cysteine (Cys) can significantly enhance the fluorescence emission of NH2-MIL-101-Fe suspended in water, while NH2-MIL-101-Al exhibits the ability to sense lysine (Lys), arginine (Arg) and histidine (His) in aqueous media via turn-on fluorescence emission .
  • Methods of Application or Experimental Procedures: The study was conducted using the NH2-MIL-101 series .
  • Results or Outcomes: NH2-MIL-101-Fe and NH2-MIL-101-Al can selectively and quantitatively detect these amino acids .

Application in High Pressure NMR Spectroscopy

  • Scientific Field: High Pressure NMR Spectroscopy .
  • Summary of the Application: The amide proton and nitrogen chemical shifts of the 20 canonical amino acids X in the random-coil model peptide Ac-Gly-Gly-X-Ala-NH2 were studied .
  • Methods of Application or Experimental Procedures: The study was conducted in a pressure range from 0.1 to 200 MPa, at a proton resonance frequency of 800 MHz .
  • Results or Outcomes: The obtained data allowed the determination of first and second order pressure coefficients with high accuracy at 283 K and pH 6.7 .

Application in Neurokinin 3 Receptor Activation

  • Scientific Field: Neurokinin 3 Receptor Activation .
  • Summary of the Application: Neurokinin 3 receptor (NK3R) is a tachykinin receptor essential for the hypothalamic-pituitary-gonadal axis. The endogenous peptide agonist neurokinin B (NKB) preferentially activates NK3R, while substance P (SP) binds preferentially to NK1R .
  • Methods of Application or Experimental Procedures: The study was conducted using cryogenic electron microscopy (cryo-EM) structures of the NK3R–Gq complex bound to NKB, SP and senktide .
  • Results or Outcomes: The results of this study show that the metal centers in MOFs are crucial for sensing specific amino acids .

Application in Hybrid Composite Synthesis

  • Scientific Field: Hybrid Composite Synthesis .
  • Summary of the Application: A newly flower-like hybrid composite MoS 2 /NH 2 -MIL-101 (Cr) (MS@NM) with a specific surface area of 245 m 2 g −1 was successfully synthesized by hydrothermal method .
  • Methods of Application or Experimental Procedures: The synthesis was done using a hydrothermal method .
  • Results or Outcomes: The novel hybrid composite MoS 2 /NH 2 -MIL-101 (Cr) (MS@NM) will be recognized as a novel material for various applications in the near future .

Application in Biosensing (Revisited)

  • Scientific Field: Biosensing .
  • Summary of the Application: The amino-based metal–organic framework (MOF) encompassing NH2-MIL-53(Al) was synthesized in water using chemical stirring at room temperature. The pendent group on synthesized NH2-MIL-53 (Al) was activated using MES buffer. Afterward, biofunctionalization of MOF has been established through conjugation with anti-bovine serum albumin (anti-BSA) using EDC-NHS .
  • Methods of Application or Experimental Procedures: The synthesis was done in water using chemical stirring at room temperature .
  • Results or Outcomes: The novel anti-BSA-conjugated NH2-MIL-53(Al) will be recognized as a novel material for biomedical applications such as diagnosis, biosensors and drug delivery in near future .

Safety And Hazards

The safety data sheet for Ac-met-nh2 advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Future research directions could involve the stabilization of the C-terminal receptor binding sequence (Trp-Met-Asp-Phe-NH2), which could lead to new radiolabeled MG analogues with highly improved tumor uptake and tumor-to-kidney ratio . Another study discusses alternate pathways for the removal of the class II actin initiator methionine, which could potentially involve Ac-met-nh2 .

properties

IUPAC Name

(2S)-2-acetamido-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQATZBTQNYZFO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCSC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-met-nh2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
M Cotrait, M Hospital - Biochemical and Biophysical Research …, 1982 - Elsevier
The conformational behavior of the active C-terminal pentapeptide of substance P(SP), pGlu-Phe-Phe-Gly-Leu-Met NH 2 [pGlu-SP(7–11)] was investigated using empirical energy …
Number of citations: 23 www.sciencedirect.com
K Bobrowski, D Pogocki, GL Hug, C Schoeneich - 2003 - inis.iaea.org
… N-Acetyl-methionine amide (N-Ac-Met-NH2) represents a simple chemical model compound for the amino acid, methionine (Met) incorporated within a peptide. The ·OH-induced reac…
Number of citations: 2 inis.iaea.org
K Bobrowski, D Pogocki, G Hug, C Schöneich - 2005 - inis.iaea.org
… In our previous reports we have shown that the sulfide radical cation of N-acetylmethionine amide (N-Ac-Met-NH2) might associate with the deprotonated amide nitrogen localized …
Number of citations: 9 inis.iaea.org
U Stelkes-Ritter, G Beckers, A Bommarius… - Biocatalysis and …, 1997 - Taylor & Francis
… Ac-Met-NH2 was the best substrate for both enzymes (highest V,,,-value), most other substrates were converted at similar rates (factor of less than four), be they charged (Glu, Arg) or …
Number of citations: 18 www.tandfonline.com
K Bobrowski, D Pogocki, G Hug, C Schöneich - 2004 - inis.iaea.org
… Moreover, these yields are very comparable to those from N-Ac-Met-NH2. This pH-dependent change in the yields of (3) and (4a,b,c) (Chart 1) would suggest that the SN bond formation …
Number of citations: 1 inis.iaea.org
GL Hug, K Bobrowski, H Kozubek… - Photochemistry and …, 1998 - Wiley Online Library
Oxidation of the triplet state of 4‐carboxybenzophenone (CB) by a series of five substituted methionines and three methionine‐containing dipeptides was monitored under laser flash …
Number of citations: 48 onlinelibrary.wiley.com
MR Kula, U Joeres, U Stelkes-Ritter - … of the New York Academy of …, 1996 - academia.edu
… No significant increase in activity was observed by adding various amides (Leu-NH2, carnitine amide, JV-Ac-Met-NH2) to the growth medium. The enzyme could be purified about 500-…
Number of citations: 6 www.academia.edu
WJ Treadway - 1976 - ecommons.luc.edu
Chymotrypsin (Cht) is a proteolytic enzyme found in the duodenum and small intestine of all manunals. Together with pepsin, trypsin, carboxypeptidase, elastase, collagenase, …
Number of citations: 4 ecommons.luc.edu
DM Pogocki - 2004 - osti.gov
… Ac-Met-NH2, w pH 4, generowane radiacyjnie rodniki wodorotlenkowe "OH reagują z siarką tioeterową. Prowadzi to do powstawania czterech indywiduów przejściowych o absorpcji w …
Number of citations: 2 www.osti.gov
L Szabó - 2016 - repozitorium.omikk.bme.hu
The term free radical refers to any species containing one or more unpaired electrons. This lone electron, occupying an atomic/molecular orbital, usually confers high reactivity to a …
Number of citations: 3 repozitorium.omikk.bme.hu

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